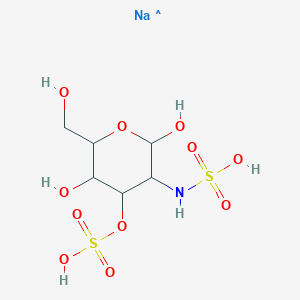

D-葡萄糖胺-2,3-二硫酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of glucosamine derivatives, such as D-Glucosamine-2,3-disulfate, disodium salt, involves complex biochemical pathways. For example, in the synthesis of related disaccharides, which are components of heparin and heparan sulfate, allyl 4,6-O-benzylidene-α-D-glucopyranoside is converted through several steps, including glycosylation, deacetylation, and sulfation, to yield the sulfated compounds (Cipolla, Nicotra, Lay, Lindahl, Panza, & Russo, 1996).

Molecular Structure Analysis

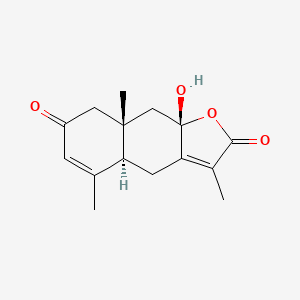

The molecular structure of D-Glucosamine-2,3-disulfate, disodium salt, and its derivatives, emphasizes the presence of sulfated functional groups attached to the glucosamine molecule. These sulfated groups play a crucial role in defining the compound's interaction with biological molecules, as demonstrated in studies of heparan sulfate and its interaction with proteins, where specific sulfation patterns are critical for biological activity (Liu et al., 1999).

Chemical Reactions and Properties

Glucosamine sulfate derivatives, including D-Glucosamine-2,3-disulfate, disodium salt, exhibit unique chemical reactivities, particularly in the context of heparan sulfate biosynthesis and modification. These compounds are involved in critical enzymatic reactions, including sulfotransferase-mediated sulfation, which is essential for the biological function of glycosaminoglycans (Liu, Shriver, Blaiklock, Yoshida, Sasisekharan, & Rosenberg, 1999).

Physical Properties Analysis

The physical properties of D-Glucosamine-2,3-disulfate, disodium salt, are influenced by its sulfation level. Sulfation significantly affects solubility, a critical factor in its biological functions and interactions. For instance, the solubility of glucosamine sulfate in water facilitates its role in biological systems, impacting the synthesis and structural integrity of glycosaminoglycans.

Chemical Properties Analysis

The chemical properties of D-Glucosamine-2,3-disulfate, disodium salt, such as its reactivity towards enzymatic sulfation and de-sulfation, are pivotal in the metabolism of glycosaminoglycans. Enzymes like sulfatases, which remove sulfate groups, and sulfotransferases, which add sulfate groups, play crucial roles in modulating the function of heparin and heparan sulfate, indicating the importance of the sulfation pattern on glucosamine for biological activities (Weissmann, Chao, & Chow, 1980).

科学研究应用

生化特性和功能

D-葡萄糖胺-2,3-二硫酸钠是葡萄糖胺的衍生物,葡萄糖胺是一种天然氨基糖,也是软骨基质和关节滑液中糖胺聚糖的关键成分。D-葡萄糖胺上的硫酸根增强了它与生物分子的相互作用,使其在生化研究和应用中具有重要意义。

D-葡萄糖胺-2,3-二硫酸钠的主要科学兴趣之一在于它在肝素和硫酸乙酰肝素的结构和功能中的作用。例如,Lindahl 等人(1980 年)从肝素中分离出一种对抗凝血酶亲和力很高的八糖,表明末端葡萄糖胺残基上存在 3-硫酸根,表明其在肝素的抗凝血酶结合序列中起关键作用 (Lindahl、Bäckström、Thunberg 和 Leder,1980)。Weissmann 等人(1980 年)通过在老鼠和牛组织中鉴定出一种新的 O,N-二硫葡萄糖胺 O-硫酸酯酶,进一步探索了这一领域,揭示了哺乳动物硫酸乙酰肝素的分解代谢 (Weissmann、Chao 和 Chow,1980).

结构和生物学见解

硫酸根对葡萄糖胺残基的修饰对硫酸乙酰肝素的生物学特性有深远的影响,影响其与各种信号分子的相互作用。Liu 等人(1999 年)对硫酸乙酰肝素 d-葡萄糖胺基 3-O-磺基转移酶进行了表征,揭示了新的底物特异性,并强调了 3-O-磺酸化在硫酸乙酰肝素的生物合成中的重要性 (Liu、Shworak、Sinaỹ、Schwartz、Zhang、Fritze 和 Rosenberg,1999)。这种硫酸化对于将非抗凝血硫酸乙酰肝素转化为其抗凝血形式至关重要,表明了一种靶向细胞机制,用于在硫酸乙酰肝素中生成特定的糖序列。

临床意义和治疗潜力

对 D-葡萄糖胺-2,3-二硫酸钠的研究扩展到治疗应用,尤其是在骨关节炎的背景下。Herrero-Beaumont 等人(2007 年)讨论了膝骨关节炎患者的疼痛的临床控制和葡萄糖胺硫酸盐的潜在结构修饰作用,表明需要进一步研究其作用机制 (Herrero-Beaumont、Rovati、Castañeda、Alvarez-Soria 和 Largo,2007).

安全和危害

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately3. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor3. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor3. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately3.

未来方向

Unfortunately, I couldn’t find specific information on the future directions of D-Glucosamine-2,3-disulfate, disodium salt.

Please note that this information is based on the available resources and there might be additional information in other scientific resources.

属性

InChI |

InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;/h2-10H,1H2,(H,11,12,13)(H,14,15,16); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHIGRAORZPDDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)OS(=O)(=O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NNaO11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745471 |

Source

|

| Record name | PUBCHEM_71308371 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucosamine-2,3-disulfate, disodium salt | |

CAS RN |

112898-34-7 |

Source

|

| Record name | PUBCHEM_71308371 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(2,5-diazabicyclo[4.1.0]hept-2-yl)-6-fluoro-1,4-dihydro-](/img/no-structure.png)

![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)

![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)